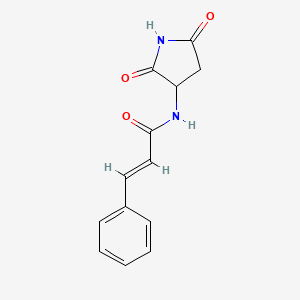
N-(2,5-Dioxopyrrolidin-3-yl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound 7f is a synthetic organic molecule known for its immunomodulatory potential. It targets cereblon, a substrate receptor of an E3 ubiquitin ligase complex, promoting the proteasomal degradation of the lymphoid transcription factor neo-substrate Aiolos (IKZF3). This compound is distinct from classical thalidomide-based immunomodulatory drugs as it contains a cinnamamide group instead of the glutarimide moiety found in thalidomide derivatives .
Preparation Methods
Compound 7f is synthesized using a general procedure involving the reaction of 3a with diisopropylethylamine (DIPEA) and cinnamoyl chloride. The specific reaction conditions are as follows:
Reactants: 3a (0.10 g, 0.44 mmol), DIPEA (0.15 mL, 0.88 mmol), and cinnamoyl chloride (73.0 mg, 0.44 mmol).
Procedure: The reactants are combined and subjected to appropriate reaction conditions to yield compound 7f.
Chemical Reactions Analysis
Compound 7f undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and various catalysts. The conditions depend on the desired reaction and product.
Major Products: The major products formed depend on the type of reaction and the specific conditions used.
Scientific Research Applications
Compound 7f has several scientific research applications:
Chemistry: It is used as a model compound for studying cereblon-targeting molecules and their effects on protein degradation.
Biology: It helps in understanding the role of cereblon in cellular processes and its potential as a therapeutic target.
Industry: It can be used in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
Compound 7f exerts its effects by binding to cereblon, altering its substrate specificity. This binding promotes the proteasomal degradation of the lymphoid transcription factor neo-substrate Aiolos (IKZF3). The recognition mode of compound 7f is distinct from that of classical thalidomide-based immunomodulatory drugs, making it a unique molecule in its class .
Comparison with Similar Compounds
Compound 7f is compared with other cereblon-targeting compounds, such as thalidomide derivatives. The key differences include:
Structure: Compound 7f contains a cinnamamide group, while thalidomide derivatives have a glutarimide moiety.
Mechanism: The recognition mode of compound 7f is distinct from that of classical thalidomide-based drugs.
Similar Compounds: Thalidomide, lenalidomide, and pomalidomide are some of the similar compounds used for comparison
Properties
Molecular Formula |
C13H12N2O3 |
|---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
(E)-N-(2,5-dioxopyrrolidin-3-yl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C13H12N2O3/c16-11(7-6-9-4-2-1-3-5-9)14-10-8-12(17)15-13(10)18/h1-7,10H,8H2,(H,14,16)(H,15,17,18)/b7-6+ |
InChI Key |
NSEUGMATEWSNTO-VOTSOKGWSA-N |
Isomeric SMILES |
C1C(C(=O)NC1=O)NC(=O)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
C1C(C(=O)NC1=O)NC(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


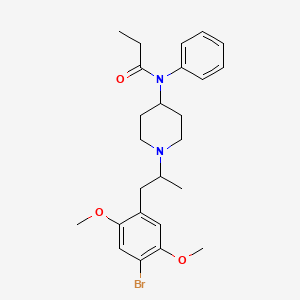
![[3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] icosanoate](/img/structure/B10817504.png)
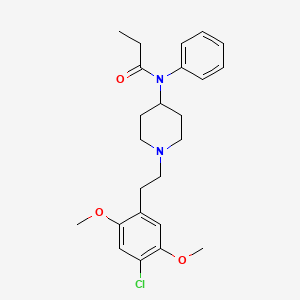
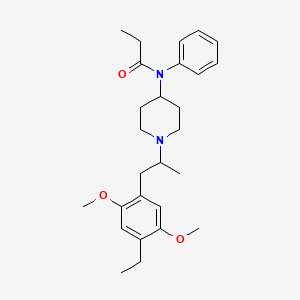
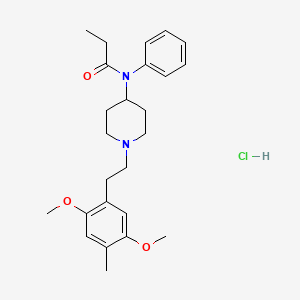

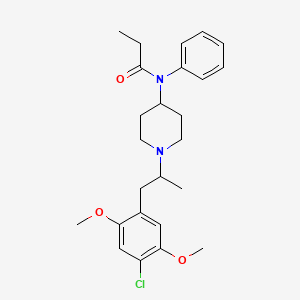
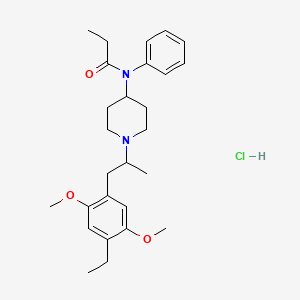
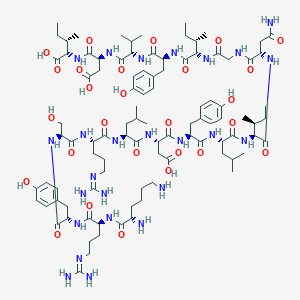
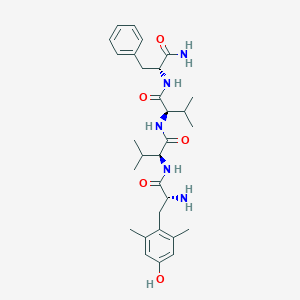

![N-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethyl)-3-(5H-pyrido[4,3-b]indol-7-yl)propanamide](/img/structure/B10817578.png)
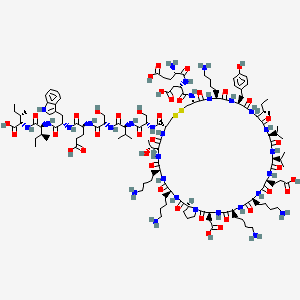
![[(3aR,9bR)-9b-(4-fluorophenyl)sulfonyl-7-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2,3a,4,5-tetrahydro-1H-benzo[e]indol-3-yl]-(4-hydroxy-1,1-dioxothian-4-yl)methanone](/img/structure/B10817588.png)
